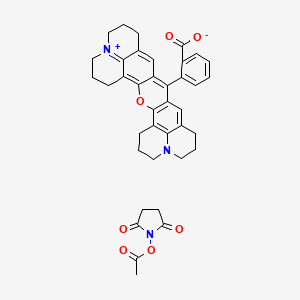

5(6)-ROX N-succinimidyl ester

描述

Contextualization of Rhodamine Dyes in Advanced Research

Rhodamine dyes are a class of xanthene dyes known for their exceptional photophysical properties, including high absorption coefficients, intense fluorescence in the visible spectrum, and notable photostability. mdpi.commdpi.com These characteristics have made them a cornerstone of fluorescence-based techniques for decades. rsc.org In advanced research, rhodamines are employed as fluorescent tags for a multitude of applications, from cell imaging and tracking mitochondrial membrane potential to studying the mechanisms of membrane proteins like P-glycoprotein. mdpi.com Their versatility stems from the availability of numerous derivatives with a wide range of properties, allowing for their use in diverse biological contexts. mdpi.com Compared to other families of fluorescent dyes, such as fluoresceins, rhodamines are generally more resistant to photobleaching and remain stable over a broader pH range, making them a more robust choice for many experimental designs. genaxxon.com The relatively long wavelength of their emission is particularly advantageous in multiplex detection systems, where multiple fluorescent signals are measured simultaneously. genaxxon.com

Overview of 5(6)-ROX N-Succinimidyl Ester as an Amine-Reactive Fluorophore

This compound, with the full name 5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester, is an amine-reactive derivative of the rhodamine dye ROX. avantorsciences.combiotium.com The "amine-reactive" designation refers to the N-succinimidyl ester (SE) functional group. researchgate.net This group readily reacts with primary and secondary aliphatic amines, such as those found on proteins and amine-modified oligonucleotides, to form a stable covalent amide bond. researchgate.netthermofisher.com This reaction provides a straightforward and efficient method for attaching the fluorescent ROX label to biomolecules of interest. researchgate.net

The succinimidyl ester is widely regarded as one of the most effective reagents for modifying amines because the resulting amide bond is as stable as a natural peptide bond. researchgate.net This stability is crucial for applications that involve harsh incubation, hybridization, and washing steps. researchgate.net this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). biotium.comadipogen.combiomol.com

| Property | Value | Reference |

|---|---|---|

| Full Name | 5-(and-6)-Carboxy-X-rhodamine, succinimidyl ester | avantorsciences.combiotium.com |

| Abbreviation | 5(6)-ROX, SE | scbt.com |

| Reactive Group | N-succinimidyl ester (SE) | researchgate.net |

| Target Functional Group | Primary and secondary aliphatic amines | researchgate.netthermofisher.com |

| Excitation Wavelength (λEx) | ~575-576 nm (in Methanol/DMSO) | biotium.comresearchgate.net |

| Emission Wavelength (λEm) | ~600-601 nm (in Methanol/DMSO) | biotium.comresearchgate.net |

| Appearance | Purple/Dark red solid | biotium.comadipogen.combiomol.com |

| Solubility | DMSO, DMF | biotium.comadipogen.combiomol.com |

Significance of Isomeric Forms (5- and 6-Isomers) in Research Applications

The designation "5(6)-ROX" indicates that the compound is a mixture of two structural isomers: the 5-isomer and the 6-isomer. genaxxon.comtargetmol.com These isomers arise from the position of the carboxyl group on the bottom ring of the rhodamine structure, which is then activated as the N-succinimidyl ester. google.com While these isomers have nearly identical spectral properties, their different spatial arrangements can have significant consequences in certain research applications. google.comlumiprobe.com

The presence of both isomers in a labeling reaction can lead to the formation of two distinct labeled products. lumiprobe.com In techniques that are highly sensitive to small changes in molecular structure and charge, such as high-performance liquid chromatography (HPLC) and gel electrophoresis, this can result in the appearance of double bands or broadened peaks for what should be a single labeled species. google.com This can complicate the purification and analysis of the labeled biomolecule. adipogen.com

For this reason, purified single isomers, such as 5-ROX SE or 6-ROX SE, are often preferred for more demanding applications where reproducibility and precise characterization are critical. researchgate.netadipogen.com The choice between the 5- and 6-isomer can also affect the biological properties of the resulting conjugate. researchgate.net For many routine applications, however, the mixed isomer formulation of this compound is a cost-effective and suitable option. targetmol.com The ratio of the 6-isomer to the 5-isomer in commercial preparations is often in the range of 3:1 to 6:1. aatbio.comtargetmol.com

Scope of Academic Research Focus on this compound

The primary application of this compound in academic research is as a fluorescent labeling reagent. abpbio.com Its derivatives are widely used for labeling oligonucleotides for automated DNA sequencing applications. genaxxon.comadipogen.combiomol.comtargetmol.com The bright and photostable fluorescence of ROX makes it an excellent reporter dye in this context.

Another major area of application is in real-time polymerase chain reaction (PCR), also known as quantitative PCR (qPCR). genaxxon.comtargetmol.com In this technique, ROX often serves as a passive reference dye to normalize for non-PCR related fluctuations in fluorescence, such as variations in pipetting volume or instrument optics. targetmol.com

Furthermore, this compound is used to prepare fluorescently labeled proteins, peptides, and other ligands. genaxxon.com These labeled biomolecules are then employed in a variety of research techniques, including:

Fluorescence Resonance Energy Transfer (FRET): Where the transfer of energy between two fluorophores is used to measure molecular proximity. genaxxon.comadipogen.com

In-situ Hybridization (ISH) and Fluorescence In-situ Hybridization (FISH): For visualizing the location of specific DNA or RNA sequences within cells and tissues. genaxxon.com

Gene Expression Analysis and Genotyping: Including single nucleotide polymorphism (SNP) analysis and microsatellite analysis. genaxxon.com

| Application Area | Specific Use | Reference |

|---|---|---|

| Nucleic Acid Analysis | Automated DNA sequencing, Oligonucleotide labeling | genaxxon.comadipogen.combiomol.comtargetmol.com |

| Real-Time PCR (qPCR) | Passive reference dye | genaxxon.comtargetmol.com |

| Protein and Peptide Labeling | Creating fluorescent bioconjugates | genaxxon.com |

| Fluorescence Microscopy | Fluorescence In-situ Hybridization (FISH) | genaxxon.com |

| Molecular Interaction Studies | Fluorescence Resonance Energy Transfer (FRET) | genaxxon.comadipogen.com |

| Genetics and Genomics | Gene expression analysis, SNP analysis, Genotyping | genaxxon.com |

属性

CAS 编号 |

114616-32-9 |

|---|---|

分子式 |

C74H66N6O14 |

分子量 |

1263.3 g/mol |

IUPAC 名称 |

(2,5-dioxopyrrolidin-1-yl) 1-oxospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylate |

InChI |

InChI=1S/2C37H33N3O7/c41-29-11-12-30(42)40(29)47-35(43)22-9-10-26-25(17-22)36(44)46-37(26)27-18-20-5-1-13-38-15-3-7-23(31(20)38)33(27)45-34-24-8-4-16-39-14-2-6-21(32(24)39)19-28(34)37;41-29-11-12-30(42)40(29)47-35(43)22-9-10-23-26(19-22)37(46-36(23)44)27-17-20-5-1-13-38-15-3-7-24(31(20)38)33(27)45-34-25-8-4-16-39-14-2-6-21(32(25)39)18-28(34)37/h2*9-10,17-19H,1-8,11-16H2 |

InChI 键 |

YEWCZAUCUAYJIO-UHFFFAOYSA-N |

SMILES |

CC(=O)ON1C(=O)CCC1=O.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)[O-])CCC7 |

规范 SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=C(C=C7)C(=O)ON8C(=O)CCC8=O)C(=O)O6)C=C9CCCN1C9=C5CCC1.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)O6)C=C9CCCN1C9=C5CCC1 |

产品来源 |

United States |

Synthetic Methodologies and Isomer Separation for Research Grade 5 6 Rox N Succinimidyl Esters

Classical and Advanced Synthetic Pathways to N-Hydroxysuccinimide Esters

The conversion of the carboxylic acid group of 5(6)-carboxy-X-rhodamine (5(6)-ROX) into an N-hydroxysuccinimide (NHS) ester is a key activation step that renders the dye reactive towards primary amines on target biomolecules. glenresearch.comthermofisher.com This process typically involves the activation of the carboxylic acid followed by reaction with N-hydroxysuccinimide.

Carboxylic Acid Activation and Succinimidyl Ester Formation

The formation of an NHS ester from a carboxylic acid is a well-established method for creating amine-reactive compounds. glenresearch.com This nucleophilic acyl substitution reaction is often facilitated by activating the carboxylic acid to improve its reactivity, as the hydroxyl group is a poor leaving group. libretexts.org

A prevalent method for activating the carboxylic acid of rhodamine dyes involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netpeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by N-hydroxysuccinimide (NHS) to form the desired NHS ester. The addition of NHS is crucial as it enhances the efficiency of the coupling reaction. thermofisher.com However, carbodiimide-based methods can present challenges in purification due to the formation of urea (B33335) byproducts. researchgate.net

An alternative and often preferred method utilizes di(N-succinimidyl) carbonate (DSC) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). google.com This approach offers high yields at room temperature and avoids the formation of difficult-to-remove byproducts. The reaction is typically performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF). google.com Other activating agents that have been explored for NHS ester synthesis include triphosgene (B27547) and a combination of triphenylphosphine (B44618) and iodine. acs.orgorganic-chemistry.orgresearchgate.net More recently, uronium salt-based reagents like N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) have been employed for the in situ generation of the NHS ester, which is then immediately used in conjugation reactions. nih.govacs.org

The reaction of the activated ester with primary amines is highly pH-dependent, with an optimal pH range of 8.0-9.0. thermofisher.comlumiprobe.comatto-tec.com At this pH, the primary amino groups are sufficiently deprotonated to act as effective nucleophiles. nih.gov However, at higher pH values, the rate of hydrolysis of the NHS ester increases, which can significantly reduce the yield of the desired conjugate. thermofisher.comlumiprobe.com

Regioisomer Separation Strategies for 5-ROX and 6-ROX Carboxylic Acids

A significant challenge in the synthesis of 5(6)-ROX is the unavoidable formation of a mixture of the 5- and 6-carboxy constitutional isomers. thieme-connect.comresearchgate.net These isomers arise from the two possible points of reaction on the phthalic anhydride (B1165640) precursor during the dye synthesis. researchgate.net As the isomers exhibit nearly identical spectral properties but can have different electrophoretic mobilities when conjugated to biomolecules, their separation is crucial for many applications. lumiprobe.com

Chromatographic Techniques for Isomer Resolution

The separation of the 5-ROX and 6-ROX carboxylic acid isomers is most commonly achieved through chromatographic techniques. thieme-connect.comresearchgate.net Preparative high-performance liquid chromatography (HPLC) is a powerful tool for isolating pure isomers from the mixture. rsc.orglcms.cz Reversed-phase HPLC, often using C18 columns, with carefully optimized gradient elution systems, has been successfully employed for this purpose. rsc.org

Flash chromatography on silica (B1680970) gel is another widely used method. nih.gov The separation can be challenging, and often requires extensive optimization of the solvent system. nih.govthieme-connect.com For example, mixtures of methylene (B1212753) chloride, methanol, and acetic acid have been used to elute the isomers from a silica gel column. google.com In some cases, protecting the hydroxyl groups of the xanthene core as acetates can facilitate the chromatographic separation of the corresponding N-hydroxysuccinimidyl esters. thieme-connect.com

Impact of Isomeric Purity on Research Outcomes and Assay Performance

The use of isomerically pure 5-ROX or 6-ROX derivatives is critical for obtaining accurate and reproducible results in many research applications, particularly in techniques that are sensitive to small differences in molecular charge and mobility. google.com

In DNA sequencing, for example, using a mixture of 5- and 6-isomers as fluorescent labels for sequencing primers or terminators can lead to the generation of spurious or ambiguous sequence data. google.com This is because the two isomers, when attached to an oligonucleotide, can cause slight differences in electrophoretic mobility, resulting in broadened or doubled peaks on a sequencing gel or electropherogram. google.comlumiprobe.com This can obscure the true sequence information and lead to incorrect base calling.

Similarly, in other high-resolution separation techniques like capillary electrophoresis or HPLC analysis of labeled proteins or peptides, the presence of both isomers can result in peak doubling or broadening, complicating data analysis and quantification. lumiprobe.com Therefore, the use of isomerically pure reagents is essential for achieving the high resolution and accuracy required in these methods. The meticulous separation of the 5- and 6-isomers is thus a prerequisite for the reliable application of ROX as a fluorescent label in many areas of biological and biomedical research. google.comthieme-connect.comresearchgate.net

Considerations for Storage and Handling of 5(6)-ROX N-Succinimidyl Esters in Research Settings

The reactivity of N-succinimidyl esters that makes them excellent reagents for amine modification also renders them susceptible to hydrolysis. nih.govgbiosciences.com Proper storage and handling are therefore essential to maintain their chemical integrity and reactivity for successful labeling experiments.

5(6)-ROX N-succinimidyl ester is typically supplied as a solid powder and should be stored at low temperatures, such as -20°C, and protected from light and moisture. atto-tec.combiotium.comabberior.rockssigmaaldrich.com Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the product, which would lead to hydrolysis. gbiosciences.comresearchgate.net For long-term storage, it is advisable to store the solid reagent under an inert atmosphere, such as argon or nitrogen, and in a desiccated environment. researchgate.net

When preparing stock solutions, anhydrous, amine-free solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) should be used. lumiprobe.comatto-tec.com It is important to use high-quality, fresh solvents, as DMF can degrade to form dimethylamine, which will react with the NHS ester. lumiprobe.com Stock solutions in anhydrous solvents are not stable at room temperature and should be stored at -20°C or -80°C. atto-tec.comabberior.rocksresearchgate.net Storing the stock solution in small aliquots is recommended to avoid repeated freeze-thaw cycles. abberior.rocksresearchgate.net Aqueous solutions of NHS esters are highly unstable and should be prepared immediately before use, as their half-life can be on the order of minutes to hours depending on the pH. thermofisher.comlumiprobe.comgbiosciences.com

Molecular Mechanisms of Reactivity and Photophysical Properties in Research Applications

Amine-Reactive Conjugation Chemistry of N-Succinimidyl Esters

The N-succinimidyl ester (NHS ester) functional group of 5(6)-ROX is a widely utilized amine-reactive moiety for the covalent attachment of the fluorophore to biomolecules. This reactivity is primarily directed towards primary aliphatic amines, which are readily available on proteins and other biological macromolecules.

The reaction of 5(6)-ROX N-succinimidyl ester with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides, proceeds via nucleophilic acyl substitution. aatbio.com This results in the formation of a stable amide bond, covalently linking the ROX fluorophore to the target biomolecule. thermofisher.com The reaction is known for its high selectivity towards unprotonated primary amines, with negligible side reactions with other nucleophiles under typical aqueous reaction conditions.

Although highly selective for primary amines, it is important to note that lysine is one of the most abundant amino acids in proteins. nih.gov This can lead to heterogeneous labeling, which may affect the structure and function of the protein. nih.gov

The conjugation of this compound to biomolecules is highly dependent on the pH of the reaction medium. lumiprobe.comlumiprobe.com The reaction is most efficient in the pH range of 7.2 to 8.5. thermofisher.com Below this range, the primary amino groups are protonated, rendering them non-nucleophilic and thus unreactive with the NHS ester. lumiprobe.comwindows.net Conversely, at pH values above the optimal range, the rate of NHS ester hydrolysis increases significantly, leading to a lower yield of the desired conjugate. lumiprobe.comwindows.net The optimal pH for modification is generally considered to be between 8.3 and 8.5. lumiprobe.comwindows.net

For effective bioconjugation, the choice of buffer is crucial. Buffers containing primary amines, such as Tris, are generally avoided as they will compete with the target biomolecule for reaction with the NHS ester. covachem.comtocris.com Suitable buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, and borate. thermofisher.com

Due to the limited aqueous solubility of many NHS esters, a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often used to first dissolve the this compound before it is added to the aqueous solution of the biomolecule. lumiprobe.comcovachem.com

A typical labeling protocol involves dissolving the amine-containing biomolecule in a buffer at pH 8.3 and then adding the dissolved 5(6)-ROX NHS ester. The reaction is then incubated for a set period, often for one hour at room temperature, with gentle mixing. youdobio.com

Spectroscopic Characteristics Relevant to Experimental Design

The fluorescence properties of 5(6)-ROX are central to its application as a molecular label. Key spectroscopic characteristics, including its excitation and emission profiles, quantum yield, and extinction coefficient, must be considered for optimal experimental design and data interpretation.

5(6)-ROX is a rhodamine dye characterized by its strong red fluorescence. aatbio.com Its excitation and emission maxima are key parameters for configuring fluorescence detection instrumentation. These spectral properties can be influenced by the solvent environment. For instance, in methanol, the excitation and emission maxima (λEx/λEm) are reported as 575/600 nm. biotium.com In an aqueous buffer at pH 7.0, the spectral data for the 5-isomer are an excitation maximum of 578 nm and an emission maximum of 604 nm. chemodex.com Other sources report excitation and emission maxima of 568/595 nm in methanol. biotium.com

The following table summarizes the reported excitation and emission maxima for 5(6)-ROX and its derivatives in different environments:

| Compound | Solvent/Environment | Excitation Maxima (nm) | Emission Maxima (nm) |

| 5(6)-ROX, SE | Methanol | 575 | 600 |

| 5(6)-ROX | Methanol | 568 | 595 |

| 5-ROX N-succinimidyl ester | 0.1 M phosphate pH 7.0 | 575 | 600 |

| 5-ROX | Aqueous Buffer | 580 | 604 |

| 5(6)-ROX | Not Specified | 585 | 605 |

| 5-ROX N-succinimidyl ester | Aqueous buffer pH 7.0 | 578 | 604 |

The brightness of a fluorophore, a critical factor in the sensitivity of fluorescence-based assays, is determined by the product of its fluorescence quantum yield and molar extinction coefficient. atto-tec.com The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. atto-tec.com The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. shimadzu.com

For the 5-isomer of ROX, a high fluorescence quantum yield of 1.0 has been reported. lumiprobe.com Another source indicates a quantum yield of 0.94 in an aqueous buffer. chemodex.commedchemexpress.comselleckchem.com The molar extinction coefficient for the 5-isomer is reported to be 93,000 L·mol-1·cm-1. lumiprobe.com In an aqueous buffer at pH 7.0, the extinction coefficient for the 5-ROX N-succinimidyl ester is cited as 82,000 cm-1M-1. chemodex.com

The following table summarizes the reported quantum yield and extinction coefficient for 5-ROX and its derivatives:

| Compound | Quantum Yield | Extinction Coefficient (L·mol⁻¹·cm⁻¹) |

| 5-ROX NHS ester | 1.0 | 93,000 |

| 5-ROX | 0.94 | 36,000 |

| 5-ROX N-succinimidyl ester | 0.94 | 82,000 |

The covalent attachment of a fluorophore to a biomolecule can potentially alter its spectral properties due to changes in the local microenvironment. libretexts.org However, for 5- and 6-carboxy-X-rhodamines, it has been reported that their absorption and emission maxima are essentially identical to those of their conjugates. nih.gov

In general, the extent of conjugation within a molecule's structure influences its absorption spectrum. openstax.org An increase in the conjugated system typically leads to a shift in the maximum absorbance to longer wavelengths (a red shift) and an increase in the intensity of the absorbance. libretexts.org While the core structure of the ROX fluorophore remains unchanged upon conjugation, the immediate environment around the dye molecule can be altered, which may lead to subtle shifts in its spectral properties.

Applications in Advanced Fluorescent Labeling and Bioconjugation for Research

Labeling of Oligonucleotides and Nucleic Acids for Molecular Studies

5(6)-ROX N-succinimidyl ester is extensively used for the fluorescent labeling of oligonucleotides and nucleic acids, enabling their detection and analysis in a variety of molecular biology techniques. The dye's succinimidyl ester group readily reacts with primary amines, which can be introduced into synthetic oligonucleotides at either the 5' or 3' terminus, or internally, to form a stable amide bond.

A significant application of this compound is in automated DNA sequencing, particularly in the Sanger dideoxy sequencing method. In this context, ROX-labeled oligonucleotides can be used as primers, or the dye can be attached to dideoxynucleoside triphosphates (ddNTPs), which act as chain terminators in the sequencing reaction.

When used as a dye-labeled primer, a set of four reactions is performed, each containing a primer labeled with a different fluorescent dye. The distinct spectral properties of these dyes allow for the simultaneous analysis of all four sequencing reactions in a single capillary electrophoresis run. 5(6)-ROX is often included as one of the dyes in a set of four spectrally resolved rhodamine dyes for four-color sequencing.

Alternatively, in dye-terminator sequencing, each of the four ddNTPs is labeled with a different fluorophore. The growing DNA strand is terminated upon incorporation of a dye-labeled ddNTP, and the resulting fragments are separated by size. The sequence is then determined by the fluorescent signal of the terminal ddNTP. This compound is a key reagent for preparing these dye-labeled ddNTPs.

Table 1: Spectroscopic Properties of 5-ROX N-succinimidyl ester

| Property | Value | Reference |

|---|---|---|

| Excitation Wavelength (λex) | 578 nm | chemodex.com |

| Emission Wavelength (λem) | 604 nm | chemodex.com |

| Molar Extinction Coefficient | 82,000 cm⁻¹M⁻¹ | chemodex.com |

| Quantum Yield | 0.94 | chemodex.com |

Fluorescently labeled oligonucleotides, or DNA probes, are essential tools for detecting specific nucleic acid sequences. This compound is frequently employed to synthesize these probes for applications such as fluorescence in situ hybridization (FISH) and real-time polymerase chain reaction (PCR). In real-time PCR, ROX is often used as a passive reference dye to normalize for non-PCR related fluctuations in fluorescence.

The covalent attachment of 5(6)-ROX to an oligonucleotide probe allows for the visualization and quantification of the target sequence. The choice of the single isomer 5-ROX N-succinimidyl ester is often preferred for labeling nucleotides and peptides as it can provide better resolution during the high-performance liquid chromatography (HPLC) purification steps that are typically required in bioconjugation processes. chemodex.com

To improve the performance of dye-terminator sequencing, charge-modified dye-labeled dideoxynucleoside triphosphates have been developed. These modified terminators are designed to have an altered electrophoretic mobility, allowing for the easy separation of unincorporated dye-labeled ddNTPs from the sequencing fragments. This innovation enables "direct-load" DNA sequencing, where the sequencing reaction can be loaded directly onto the electrophoresis system without a prior purification step. empbiotech.com

In the synthesis of these charge-modified terminators, a negatively charged moiety is attached to the fluorescent dye. For rhodamine dyes like 5-carboxy-rhodamine-X (ROX), which are considered neutral at the pH used for electrophoretic separation, multiple negative charges can be added to ensure that the unincorporated terminators migrate ahead of the sequencing fragments. empbiotech.com Research has demonstrated the successful synthesis and application of a set of four charge-modified terminators for four-color direct-load DNA sequencing. empbiotech.com

Fluorescent Conjugation to Peptides and Proteins

The amine-reactive nature of this compound makes it a valuable reagent for the fluorescent labeling of peptides and proteins. The succinimidyl ester reacts with the primary amino groups of lysine (B10760008) residues and the N-terminus of the polypeptide chain to form stable amide bonds.

While the random labeling of lysine residues is a common approach, site-specific labeling strategies are often desirable to ensure that the fluorescent tag does not interfere with the protein's function and to produce a homogeneously labeled product. One method to achieve site-specific labeling with NHS esters involves the introduction of a uniquely reactive cysteine residue at a specific position in the protein. The NHS ester can then be converted to a chemoselective thioester that will specifically react with the N-terminal cysteine.

This approach allows for the precise placement of the 5(6)-ROX label, which is particularly important for studies such as fluorescence resonance energy transfer (FRET), where the distance between two fluorophores is critical. FRET applications using ROX-derivatized compounds can provide insights into molecular interactions and conformational changes. chemodex.com

In the field of proteomics, the fluorescent labeling of proteins is a fundamental technique for their detection and quantification. This compound can be used to label complex protein mixtures for analysis by methods such as two-dimensional gel electrophoresis (2-DE). In differential display proteomics, different samples can be labeled with spectrally distinct fluorescent dyes, allowing for their co-separation on the same gel and subsequent ratiometric analysis to identify changes in protein expression.

Furthermore, ROX-labeled proteins can be used in various fluorescence-based assays, including fluorescence microscopy and flow cytometry, to study protein localization, interaction, and function within cellular systems. empbiotech.com The high quantum yield and photostability of ROX make it a reliable fluorophore for these applications. empbiotech.com

Development of Bioconjugates for Targeted Research Probes

The creation of effective research probes using this compound hinges on the strategic design of bioconjugates. These bioconjugates typically consist of the 5(6)-ROX fluorophore, a linker, and a targeting moiety that directs the probe to a specific biological molecule or structure. The succinimidyl ester group of 5(6)-ROX readily reacts with primary amino groups on proteins, peptides, and modified oligonucleotides, forming stable amide bonds. rsc.orgnih.gov This robust conjugation chemistry is the foundation for creating a diverse range of fluorescent probes for applications such as DNA sequencing, real-time polymerase chain reaction (PCR), and fluorescence microscopy. biotium.commedchemexpress.com

Design Principles for 5(6)-ROX-Based Probes

The design of effective 5(6)-ROX-based probes is a multifactorial process that requires careful consideration of the interplay between the fluorophore, the linker, and the target biomolecule. A primary consideration is the potential for steric hindrance. The bulky rhodamine structure can interfere with the biological activity of the labeled molecule. Therefore, the attachment site of the dye and the nature of the linker must be chosen to minimize this interference. cqvip.com

A crucial design principle that has emerged from research on rhodamine-based dyes is the "neighboring group effect." This principle pertains to the isomeric position of the carboxyl group on the rhodamine's benzene (B151609) ring, which is used for conjugation. Studies have shown that positioning an amide group adjacent to the carboxyl group can significantly increase the cell permeability of the resulting probe. This is achieved by stabilizing the fluorophore in a more hydrophobic, non-fluorescent spirolactone state, which can more easily traverse cellular membranes. biorxiv.org This effect demonstrates that the specific isomeric form of the carboxyrhodamine (5- or 6-isomer) can have a profound impact on the probe's performance in live-cell imaging. biorxiv.org While 5(6)-ROX is a mixture of these isomers, for applications requiring high cell permeability, probes designed with a specific isomer that leverages the neighboring group effect would be advantageous.

Furthermore, the photophysical properties of the 5(6)-ROX dye itself are a key design consideration. With excitation and emission maxima in the orange-red region of the spectrum, it is well-suited for multicolor imaging experiments where spectral overlap with other fluorophores needs to be minimized. medchemexpress.com The choice of 5(6)-ROX is also influenced by the instrumentation available, as many modern fluorescence detection systems are equipped with lasers and filters optimized for its spectral range.

Linker Chemistry and Its Influence on Probe Functionality

Hydrophilicity and Solubility: For many biological applications, particularly those in aqueous environments, the solubility of the bioconjugate is paramount. The inherent hydrophobicity of the rhodamine core can lead to aggregation and reduced bioavailability. The incorporation of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can mitigate these issues. PEG linkers can improve the aqueous solubility of the entire probe, prevent non-specific binding, and enhance the pharmacokinetic properties of the bioconjugate in in vivo applications. nih.govpurepeg.com Research on antibody-drug conjugates has shown that even short PEG linkers can improve the performance of targeted imaging probes. nih.gov

Flexibility and Rigidity: The flexibility of the linker can influence the interaction of both the fluorophore and the targeting moiety with their respective environments. A flexible linker can allow for optimal orientation of the targeting ligand for binding to its receptor, while also minimizing the steric hindrance from the bulky ROX dye. Conversely, in some applications, a more rigid linker may be desirable to maintain a specific distance and orientation between the fluorophore and the target, which can be critical in techniques like Förster Resonance Energy Transfer (FRET). rsc.orgvectorlabs.com Studies on Proteolysis Targeting Chimeras (PROTACs), which also utilize a linker to bring two molecules together, have demonstrated that linker rigidity is a key parameter to optimize for intracellular efficacy. rsc.org

Linker Length: The length of the linker is another critical parameter that must be optimized for each specific application. An optimal linker length allows for maximal interaction between the targeting moiety and its biological partner without interference from the fluorophore. researchgate.net For instance, when labeling oligonucleotides for use as hybridization probes, the linker must be long enough to position the ROX dye away from the nucleic acid bases to avoid quenching of the fluorescence. peptide.com

Introduction of Functionality: Modern approaches to linker design involve the incorporation of specific chemical functionalities to impart desired properties to the probe. For example, linkers can be designed to be "self-healing" to increase the photostability of the attached dye or to include chelating units for sensing metal ions. nih.govnih.gov This modular approach allows for the conversion of a standard commercial fluorophore like 5(6)-ROX into a tailored functional probe through the use of a specifically designed linker. nih.govnih.gov

The following table summarizes the key characteristics of different linker types and their impact on probe functionality:

| Linker Type | Key Characteristics | Impact on Probe Functionality |

| Polyethylene Glycol (PEG) | Hydrophilic, flexible, available in various lengths | Increases aqueous solubility, reduces non-specific binding, improves pharmacokinetics. nih.gov |

| Alkyl Chains | Hydrophobic, flexible | Can be used to systematically vary the distance between the fluorophore and the target. |

| Rigid Linkers (e.g., containing cyclic structures) | Constrained conformation | Provides a fixed distance and orientation, useful for FRET applications and can improve cell permeability in some cases. rsc.org |

| Functional Linkers (e.g., self-healing, chelating) | Contain specific chemical moieties | Can impart novel properties to the probe such as increased photostability or sensing capabilities. nih.govnih.gov |

Role in Advanced Optical and Spectroscopic Research Methodologies

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between the electronic excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon. This phenomenon is highly sensitive to the distance between the donor and acceptor, typically in the range of 10-100 Å, making it a valuable tool for investigating molecular interactions and conformations.

5(6)-ROX N-succinimidyl ester is a versatile component in the design of FRET-based molecular probes, capable of acting as either a donor or an acceptor depending on the spectral characteristics of its partner fluorophore. Its excitation and emission maxima, approximately 575 nm and 600 nm respectively, position it well within the visible spectrum, making it compatible with a range of other common fluorophores.

When paired with a suitable donor fluorophore that has an emission spectrum overlapping with its absorption spectrum, 5(6)-ROX functions as an efficient energy acceptor. For instance, it can be paired with dyes like fluorescein (B123965) (FAM) or cyanine (B1664457) dyes. Conversely, when paired with an acceptor that has an absorption spectrum overlapping its emission, 5(6)-ROX can act as a donor. The choice of FRET partner is critical and is dictated by the specific experimental requirements and the desired Förster distance (R₀), which is the distance at which FRET efficiency is 50%.

The use of 5(6)-ROX in FRET probes has been demonstrated in various applications, including the study of protein-protein interactions, nucleic acid hybridization, and enzyme kinetics. For example, FRET primers incorporating FAM as a donor and ROX as an acceptor have shown improved results in DNA sequencing analysis compared to primers with single fluorophores.

| FRET Role | Partner Fluorophore (Example) | Application Example |

|---|---|---|

| Acceptor | Fluorescein (FAM) | DNA Sequencing Probes |

| Donor | Cy5 | Protein Interaction Studies |

Quantitative FRET analysis allows for the precise determination of molecular distances and interactions within biochemical systems. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, providing a sensitive "spectroscopic ruler." By measuring the change in FRET efficiency, researchers can quantify the dynamics of molecular events in real-time.

In biochemical assays, 5(6)-ROX-labeled molecules are utilized to study phenomena such as ligand binding, protein folding, and enzymatic activity. For example, a change in the conformation of a protein labeled with a FRET pair, including 5(6)-ROX, can be monitored by observing the corresponding change in FRET signal. This allows for the calculation of binding affinities (Kd) and enzymatic parameters like kcat and Km. The precise quantification of FRET signals often requires correction for spectral crosstalk and direct excitation of the acceptor, for which various analytical methods have been developed.

| Biochemical Parameter | FRET Measurement Principle | Relevance of 5(6)-ROX |

|---|---|---|

| Dissociation Constant (Kd) | Change in FRET efficiency upon binding/dissociation | Provides a stable fluorescent signal for long-term measurements |

| Enzymatic Velocity (kcat/Km) | Real-time monitoring of substrate cleavage or modification leading to a change in FRET | Can be conjugated to peptides or other substrates |

Bioimaging Modalities Utilizing 5(6)-ROX Conjugates

The bright fluorescence and photostability of 5(6)-ROX make it a valuable tool for bioimaging. By conjugating this compound to specific biomolecules, such as antibodies or peptides, researchers can visualize the localization and dynamics of these molecules within cells and living organisms.

In cellular imaging, 5(6)-ROX conjugates are used to label specific subcellular structures or proteins. The long-wavelength emission of ROX is advantageous as it minimizes autofluorescence from cellular components, leading to an improved signal-to-background ratio. Techniques such as fluorescence microscopy and confocal microscopy are commonly employed to visualize the distribution of 5(6)-ROX-labeled probes within fixed or live cells. These probes have been utilized in a variety of cellular assays, including studies of protein trafficking, receptor internalization, and cell viability. For instance, CellROX® Deep Red Reagent, a derivative, is used to measure reactive oxygen species in live cells, with its signal being localized in the cytoplasm.

The application of 5(6)-ROX extends to in vivo optical imaging in small animal models, which is a crucial tool in translational research and drug development. The longer wavelength of ROX allows for deeper tissue penetration of both excitation and emission light, which is essential for imaging within a living organism.

In a comparative study of different rhodamine-core fluorophores for in vivo imaging, a galactosamine serum albumin conjugate of ROX (GmSA-ROX) was used to target tumors in a mouse model. While other rhodamine derivatives like TAMRA showed higher target-to-background ratios in that specific study, the investigation highlighted the importance of fluorophore choice in optimizing in vivo imaging applications. Despite some limitations, the photophysical properties of rhodamine-based dyes like ROX make them valuable probes for non-invasive imaging of biological processes in living animals.

Applications in Flow Cytometry and Sorting Methodologies

Flow cytometry is a powerful technique for analyzing and sorting cells based on their physical and fluorescent characteristics. This compound can be used to label antibodies or other cell-surface binding ligands, allowing for the identification and quantification of specific cell populations within a heterogeneous sample.

The bright fluorescence of 5(6)-ROX makes it readily detectable by the optical systems of flow cytometers. Its emission spectrum is compatible with the filter sets available on many standard instruments. In fluorescence-activated cell sorting (FACS), cells labeled with 5(6)-ROX conjugates can be physically isolated from other cells for further downstream analysis, such as cell culture or molecular profiling. This enables the purification of specific cell types based on the expression of a particular surface marker that has been targeted by a ROX-labeled antibody.

Development of Research Assays and Biosensors

The inherent fluorescent properties of the 5(6)-ROX moiety, characterized by its excitation and emission spectra in the orange-red region of the visible spectrum, make it an ideal component for the development of sensitive detection methods. The N-succinimidyl ester functional group facilitates its covalent attachment to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, creating stable and brightly fluorescent probes.

Enzyme Activity Detection (e.g., Proteases, Kinases)

The application of this compound has been instrumental in the design of assays to monitor the activity of key enzyme classes like proteases and kinases, which are central to numerous cellular processes and disease pathogenesis.

A primary strategy for developing protease and kinase assays involves the synthesis of enzyme-specific peptide substrates labeled with a fluorophore-quencher pair in a technique known as Fluorescence Resonance Energy Transfer (FRET). In a typical FRET-based assay, a peptide substrate is designed to contain a cleavage site for the specific protease or a phosphorylation site for a particular kinase. This peptide is then labeled with a donor fluorophore and an acceptor quencher molecule. When the peptide is intact, the close proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon enzymatic activity (cleavage by a protease or conformational change due to phosphorylation by a kinase), the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

While specific examples detailing the use of 5(6)-ROX as the fluorophore in published FRET-based protease and kinase assays are not extensively documented in readily available literature, its spectral properties make it a suitable candidate for such applications, often paired with a compatible quencher. The development of such assays enables the high-throughput screening of potential enzyme inhibitors or activators, crucial for drug discovery efforts.

Detection of Biomolecules and Cellular Processes

Beyond enzyme activity, this compound is employed to label various biomolecules to create fluorescent probes for the detection and visualization of specific cellular components and processes. By conjugating the dye to antibodies, researchers can perform immunofluorescence staining to localize specific proteins within cells and tissues. Similarly, labeling nucleic acid probes with 5(6)-ROX allows for the detection of specific DNA or RNA sequences in techniques like fluorescence in situ hybridization (FISH).

The development of biosensors for various cellular analytes and processes is another significant application. For instance, a biosensor for a specific metabolite could be designed by labeling a binding protein with 5(6)-ROX. The binding of the metabolite to the protein could induce a conformational change, leading to an alteration in the fluorescence signal, thereby allowing for the quantification of the metabolite. While the literature provides numerous examples of the general principle of using fluorescent dyes for such applications, specific and detailed research findings on the use of 5(6)-ROX in these contexts are often embedded within broader biological studies.

Integration in Combinatorial Chemistry and High-Throughput Screening

The bright and stable fluorescence of 5(6)-ROX makes it a valuable tool in the fields of combinatorial chemistry and high-throughput screening (HTS), where the rapid and sensitive detection of binding events or enzymatic activity is paramount.

In combinatorial chemistry, large libraries of compounds are synthesized to identify molecules with desired biological activities. Fluorescent labeling, including with dyes like 5(6)-ROX, can be used to "encode" or track the synthesis of these libraries. For example, in a split-and-pool synthesis approach, beads can be tagged with different fluorescent dyes at each step, creating a unique fluorescent signature for each compound synthesized.

In the context of HTS, 5(6)-ROX labeled ligands or substrates are utilized to screen large numbers of compounds for their ability to interact with a specific biological target. For example, in a binding assay, a target protein could be immobilized, and a 5(6)-ROX labeled ligand is introduced. The displacement of the fluorescent ligand by a test compound from the library would result in a decrease in the fluorescence signal, indicating a potential "hit." Fluorescence polarization (FP) is another HTS technique where 5(6)-ROX can be employed. In FP assays, a small, fluorescently labeled molecule (like a 5(6)-ROX labeled peptide) tumbles rapidly in solution, resulting in low polarization of the emitted light. Upon binding to a larger molecule (e.g., a protein), the tumbling rate slows down, leading to an increase in fluorescence polarization. This change can be used to screen for inhibitors that disrupt the binding interaction.

The integration of this compound into these advanced research methodologies underscores its importance as a versatile tool for elucidating biological mechanisms and for the discovery of novel therapeutic agents.

Comparative Analysis and Future Directions in 5 6 Rox Research

Comparison with Other Rhodamine Dyes and Long-Wavelength Fluorophores

The utility of a fluorophore is dictated by its photophysical properties and its performance in specific experimental contexts. 5(6)-ROX, a derivative of rhodamine, offers distinct advantages and limitations when compared to other members of the rhodamine family and other long-wavelength dyes.

Advantages and Limitations in Specific Research Contexts

Advantages:

Enhanced Photostability: Compared to fluorescein-based dyes, rhodamines like 5(6)-ROX exhibit greater resistance to photobleaching, making them more suitable for applications requiring prolonged or intense illumination genaxxon.comnih.gov. The structural rigidity provided by the xanthene core with multiple n-propylene bridges in the "X" structure of ROX helps to prevent non-radiative decay processes, contributing to its high fluorescence quantum yield and stability nih.gov.

pH Insensitivity: The fluorescence of rhodamine dyes is generally stable over a wide pH range, a significant advantage over fluorescein (B123965), whose fluorescence is pH-dependent genaxxon.com. This property is crucial for maintaining consistent signal in biological experiments where pH fluctuations can occur.

Long Wavelength Emission: With an emission maximum around 600-605 nm, 5(6)-ROX emits in the orange-red region of the spectrum medchemexpress.combiotium.com. This longer wavelength is advantageous for multiplexing with other fluorophores that emit at shorter wavelengths, such as FAM and TAMRA genaxxon.com. It also helps to reduce background fluorescence from biological samples, which is typically more pronounced in the green region of the spectrum.

Reference Dye in qPCR: 5(6)-ROX is extensively used as a passive reference dye in qPCR to normalize for non-PCR related variations in fluorescence, such as pipetting errors or instrument fluctuations thermofisher.commdpi.com. Its stable fluorescence signal throughout the reaction allows for more accurate quantification of the target nucleic acid thermofisher.com.

Limitations:

Spectral Overlap: While its longer wavelength is an advantage, it can also present challenges. There can be spectral overlap with other red-emitting dyes, which requires careful selection of filter sets and potential spectral unmixing for accurate multicolor analysis.

Instability of the Free Dye: The free acid form of ROX can be unstable, necessitating careful storage and handling to prevent degradation aatbio.com.

Isomeric Mixture: Commercial preparations of 5(6)-ROX are often a mixture of the 5- and 6-carboxy isomers. While the spectral properties of these isomers are nearly identical, the presence of multiple isomers can sometimes lead to broader peaks in chromatographic separations of labeled biomolecules nih.gov. For applications requiring high-resolution separation, single-isomer preparations are preferred nih.gov.

Performance Benchmarking in Conjugation and Detection

The performance of 5(6)-ROX N-succinimidyl ester in labeling biomolecules is a critical aspect of its utility. The N-hydroxysuccinimidyl (NHS) ester is a widely used amine-reactive group that forms stable amide bonds with primary amines on proteins and amine-modified oligonucleotides biotium.comthermofisher.com.

The efficiency of conjugation with 5(6)-ROX NHS ester is influenced by several factors, including the concentration of the reactants, pH, and the intrinsic reactivity of the NHS ester itself. NHS esters are susceptible to hydrolysis, which is a competing reaction that increases with pH thermofisher.com. Therefore, conjugation reactions are typically carried out in buffers with a pH range of 7-9 to balance the reactivity of the primary amines and the rate of hydrolysis thermofisher.com.

In the context of oligonucleotide labeling, 5(6)-ROX NHS ester is a common choice and is often compared to other dyes like TAMRA (carboxytetramethylrhodamine) glenresearch.com. While both are rhodamine derivatives, ROX's longer wavelength emission provides a distinct spectral channel genaxxon.com. The choice between them often depends on the specific instrumentation and the other fluorophores being used in a multiplex assay.

For protein labeling, the performance of 5(6)-ROX NHS ester is comparable to other amine-reactive dyes. The degree of labeling can be controlled by adjusting the molar ratio of the dye to the protein. However, over-labeling can sometimes lead to fluorescence quenching and potential alteration of the protein's function.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

|---|---|---|---|---|

| 5(6)-ROX | 575-578 | 600-605 | 82,000 - 93,000 | 0.94 |

| TAMRA | ~552 | ~578 | ~90,000 | - |

| Fluorescein (FAM) | ~494 | ~520 | ~75,000 | ~0.93 |

| Cy5 | ~649 | ~670 | ~250,000 | ~0.28 |

Advancements in 5(6)-ROX Derivatives for Enhanced Research Capabilities

To overcome some of the limitations of the parent 5(6)-ROX dye and to expand its utility, researchers are exploring the development of derivatives with improved properties.

Strategies for Improved Stability and Photostability

A key focus in the development of rhodamine derivatives is the enhancement of their stability and photostability. Several strategies can be employed to achieve this:

Increased Structural Rigidity: As demonstrated by the "X" structure in ROX, introducing structural rigidity to the rhodamine core can significantly improve its photophysical properties nih.gov. This is because a more rigid structure reduces non-radiative decay pathways, leading to higher quantum yields and increased photostability. Further modifications to create even more rigid structures could lead to next-generation ROX derivatives with superior performance.

Modification of the Xanthene Ring: Chemical modifications to the xanthene ring system can also influence the dye's properties. For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the spectral properties and potentially enhance photostability.

Intramolecular Stabilizers: Another approach involves the attachment of "self-healing" moieties to the fluorophore. These groups can act as intramolecular photostabilizers, protecting the dye from photobleaching and extending its useful lifetime in demanding imaging applications researchgate.netrsc.org. While not yet widely reported for 5(6)-ROX specifically, this is a promising avenue for future development.

Development of Multifunctional 5(6)-ROX Probes

Beyond improving its core photophysical properties, there is a growing interest in developing multifunctional 5(6)-ROX probes. This involves incorporating other functionalities into the dye molecule to enable new applications.

Biosensors: 5(6)-ROX can serve as the fluorescent reporter in the design of biosensors for various analytes. By conjugating 5(6)-ROX to a recognition element, such as an aptamer or a peptide, that undergoes a conformational change upon binding to its target, a change in the fluorescence signal can be generated plos.org. This "turn-on" or "turn-off" fluorescence response allows for the detection and quantification of the target analyte.

FRET Probes: 5(6)-ROX is a suitable acceptor for Förster Resonance Energy Transfer (FRET) with donors that emit in the green or yellow region of the spectrum, such as FAM or TAMRA nih.gov. The development of 5(6)-ROX derivatives with optimized spectral overlap with specific donor dyes can lead to more efficient FRET pairs for studying molecular interactions and dynamics.

Dual-Purpose Probes: It is conceivable to design 5(6)-ROX derivatives that not only act as fluorescent labels but also carry another functional group, such as a photo-crosslinker or a therapeutic agent. Such dual-purpose probes would be valuable tools in chemical biology for simultaneous imaging and manipulation of biological processes.

Emerging Trends and Novel Applications in Chemical Biology

The versatility of the rhodamine scaffold, including 5(6)-ROX, continues to drive its adoption in new and innovative applications in chemical biology.

Super-Resolution Microscopy: The development of super-resolution imaging techniques has placed new demands on fluorescent probes. Dyes with high photostability and the ability to be photoswitched or photoactivated are highly desirable. While not as commonly used as some other dyes in this context, the development of photoactivatable or photoswitchable derivatives of 5(6)-ROX could open up new possibilities for its use in techniques like STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy).

High-Throughput Screening: The bright and stable fluorescence of 5(6)-ROX makes it a suitable reporter for high-throughput screening (HTS) assays. For example, it can be used in fluorescence polarization assays to monitor binding events or in enzyme activity assays where a change in fluorescence intensity or polarization indicates the activity of an enzyme.

In Vivo Imaging: The longer wavelength emission of 5(6)-ROX is advantageous for in vivo imaging as it allows for deeper tissue penetration and reduced autofluorescence. The development of targeted 5(6)-ROX probes, for instance, by conjugation to antibodies or peptides that recognize specific cell surface receptors, could enable the visualization of biological processes in living organisms.

Integration with Nanomaterials (e.g., Quantum Dots) in Probe Design

The integration of this compound with nanomaterials, particularly quantum dots (QDs), represents a significant advancement in the design of fluorescent probes for bioimaging and biosensing. This synergy leverages the unique photophysical properties of both the rhodamine-based dye and the nanocrystals to create highly sensitive and robust analytical tools.

Quantum dots are semiconductor nanocrystals that exhibit exceptional brightness, high quantum yields, and remarkable photostability compared to traditional organic fluorophores. Their emission spectra are narrow, symmetric, and tunable by size, which allows for precise spectral engineering to match the absorption spectrum of an acceptor dye in Förster Resonance Energy Transfer (FRET) based probes. The use of QDs as donors in FRET systems offers several advantages, including the ability to excite them at wavelengths far from the acceptor's absorption, minimizing direct excitation of the acceptor and simplifying data analysis. mdpi.com

In a typical QD-FRET probe design, the QD serves as the energy donor, and a fluorescent dye, such as 5(6)-ROX, acts as the energy acceptor. The N-succinimidyl ester group of 5(6)-ROX allows for its covalent conjugation to biomolecules, which can then be assembled onto the surface of the QD. The efficiency of energy transfer in these constructs is highly dependent on the distance between the donor and acceptor, a principle that can be harnessed to monitor biological processes in real-time.

The surface of nanoparticles can be functionalized to ensure stability, biocompatibility, and specific targeting in physiological environments. researchgate.net This functionalization is crucial for the successful application of QD-ROX probes in complex biological systems. For instance, nanoparticles can be coated with materials like silica (B1680970) or conjugated with biomolecules that facilitate their transport across cellular barriers.

A key application of these integrated probes is in the development of ratiometric sensors. For example, a nanoparticle-based ratiometric pH sensor can be constructed using a QD donor and a pH-sensitive fluorescent protein acceptor. nih.gov In such a system, FRET between the QD and the acceptor modulates the emission ratio, which can change significantly in response to pH variations. This principle can be extended to probes utilizing 5(6)-ROX to detect other analytes or conformational changes in biomolecules.

| Feature | Quantum Dots (Donors) | 5(6)-ROX (Acceptor) | Benefit in Probe Design |

| Photostability | High | Moderate | Enhanced probe longevity for continuous monitoring. |

| Quantum Yield | High | High | Bright signal for sensitive detection. |

| Emission Spectrum | Narrow, symmetric, tunable | Broad | Efficient spectral overlap for FRET. |

| Excitation Spectrum | Broad | Narrow | Minimizes direct acceptor excitation. |

| Surface Chemistry | Modifiable | Reactive (NHS ester) | Facilitates conjugation to biomolecules. |

Explorations in New Research Domains Beyond Current Applications

While this compound is well-established in conventional applications like DNA sequencing and quantitative PCR, its robust photophysical properties are paving the way for its use in emerging and innovative research areas. These new domains often involve the development of novel analytical techniques and the exploration of complex biological phenomena.

One such area is the advancement of nucleic acid amplification techniques. For instance, a novel hybrid amplification method known as Strand Displacement Chain Reaction (SDCR) utilizes probes labeled with ROX. mdpi.com This technique combines the principles of polymerase chain reaction (PCR) and isothermal amplification, offering a fast and sensitive method for the detection of genetic material. The use of a ROX-labeled probe in this context highlights the dye's suitability for sophisticated molecular diagnostic assays that demand high specificity and signal-to-noise ratio.

Furthermore, the development of novel rhodamine-based dyes with improved properties, such as larger Stokes shifts, opens up new possibilities for bioimaging applications. nih.gov Traditional rhodamine dyes often have limitations like relatively short emission wavelengths and small Stokes shifts, which can lead to self-quenching and interference in biological imaging. By chemically modifying the rhodamine skeleton, researchers are creating new dyes with near-infrared (NIR) emission and enhanced Stokes shifts, making them better suited for deep-tissue imaging and multiplex analysis. While not a direct application of the this compound itself, these advancements in rhodamine chemistry indicate a clear trajectory toward developing next-generation probes with superior performance for in vivo studies.

The field of biosensing is also benefiting from the integration of rhodamine dyes into novel platforms. nih.gov The development of fluorescent probes for the detection of specific ions, such as mitochondrial Cu2+, demonstrates the versatility of the rhodamine scaffold in designing targeted sensors. nih.gov These probes often rely on a fluorescence "turn-on" mechanism triggered by the analyte of interest, a strategy that can be adapted for the detection of a wide range of biomolecules and cellular events.

Moreover, the combination of fluorescent dyes like 5(6)-ROX with advanced optical detection methods, such as those used in electrochemiluminescent assays and plasmonic-based biosensors, is expanding the toolkit for miRNA analysis and other molecular diagnostics. genalyte.com These emergent technologies often require fluorophores with stable and predictable photochemical behavior, a key characteristic of the rhodamine family of dyes.

| Research Domain | Application of 5(6)-ROX or Related Rhodamines | Potential Impact |

| Advanced Nucleic Acid Amplification | ROX-labeled probes in Strand Displacement Chain Reaction (SDCR). mdpi.com | Faster and more sensitive detection of genetic material for diagnostics. |

| In Vivo Bioimaging | Development of NIR rhodamine dyes with large Stokes shifts. nih.gov | Deeper tissue penetration and reduced background for clearer imaging of biological processes. |

| Targeted Biosensing | Rhodamine-based probes for specific ion detection (e.g., Cu2+). nih.gov | Real-time monitoring of specific analytes in subcellular compartments. |

| Molecular Diagnostics | Integration with novel optical detection platforms for miRNA analysis. genalyte.com | Highly sensitive and multiplexed detection of disease biomarkers. |

常见问题

Q. What is the mechanism by which 5(6)-ROX N-succinimidyl ester conjugates to biomolecules, and how does this influence experimental design?

The NHS ester group reacts with primary amines (e.g., lysine residues in proteins or amino-modified oligonucleotides) to form stable amide bonds. This reaction requires a mildly alkaline pH (8.0–9.0) and anhydrous conditions to maximize efficiency. Researchers must pre-functionalize target molecules (e.g., oligonucleotides) with amino linkers for successful labeling .

Q. How should reaction conditions be optimized to ensure efficient labeling of oligonucleotides with 5(6)-ROX NHS ester?

Key parameters include:

- pH : Maintain 8.0–8.5 to activate the NHS ester while avoiding hydrolysis.

- Solvent : Use anhydrous DMSO or DMF for solubility (e.g., 9 mg/mL in DMSO) .

- Molar ratio : A 5–10× molar excess of dye to oligonucleotide ensures complete labeling.

- Reaction time : 1–2 hours at room temperature in darkness to prevent photobleaching .

Q. What are the critical storage and handling protocols for 5(6)-ROX NHS ester to maintain stability?

Store the dye as a lyophilized powder at –20°C in anhydrous, light-protected conditions. Reconstituted solutions in DMSO should be aliquoted and stored at –80°C for ≤12 months. Avoid freeze-thaw cycles and prolonged exposure to humidity, which hydrolyze the NHS ester .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quantum yield data for 5(6)-ROX-labeled probes across different experimental systems?

Variations in quantum yield may arise from:

- Isomer ratios : Commercial preparations often contain mixed 5- and 6-isomers, which exhibit distinct spectral properties .

- Environmental factors : pH, ionic strength, and solvent polarity alter emission profiles. Use standardized buffers (e.g., PBS, pH 7.4) and characterize isomer ratios via HPLC .

- Quenching effects : Proximity to aromatic residues or metals in conjugated biomolecules may reduce fluorescence. Perform control experiments with unlabeled analogs .

Q. What methodologies enable precise quantification of labeling efficiency in 5(6)-ROX-conjugated polymers or nanoparticles?

- Mass spectrometry : Detect mass shifts corresponding to dye incorporation .

- Fluorescence correlation spectroscopy (FCS) : Measure dye-to-polymer stoichiometry by analyzing diffusion times .

- UV-Vis spectroscopy : Use the molar extinction coefficient of ROX (ε ≈ 82,000 M⁻¹cm⁻¹ at 587 nm) to calculate dye-to-molecule ratios .

Q. How can researchers address challenges in tracking intracellular trafficking of 5(6)-ROX-labeled nanoparticles?

- Photostability : Use low-intensity illumination and antifade reagents to minimize photobleaching.

- Signal specificity : Quench extracellular dye with non-permeable quenchers (e.g., Trypan Blue) before imaging .

- Co-localization controls : Combine ROX with organelle-specific markers (e.g., LysoTracker) to validate trafficking pathways .

Data Contradiction Analysis

Q. Why do some studies report inconsistent performance of 5(6)-ROX in automated DNA sequencing compared to other dyes?

- Isomer interference : Mixed 5-/6-isomers may cause peak broadening in capillary electrophoresis. Use isomerically pure 5-ROX for sequencing applications .

- Charge effects : ROX’s carboxylate group can alter electrophoretic mobility. Optimize sequencing buffers to balance ionic strength and pH .

Q. How can discrepancies in cytotoxicity of 5(6)-ROX-labeled probes be mitigated in live-cell studies?

- Purification : Remove unreacted dye via size-exclusion chromatography or dialysis.

- Dose optimization : Titrate labeled probes to ≤10 µM to avoid nonspecific interactions .

Methodological Best Practices

Q. What steps ensure reproducible synthesis of 5(6)-ROX-conjugated polymers for FRET-based assays?

Q. How can researchers validate the specificity of 5(6)-ROX labeling in multiplexed fluorescence assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。